(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is an organic compound featuring a bicyclic structure with a furan ring and multiple hydroxyl groups. Its molecular formula is C6H10O5, and it has a molecular weight of approximately 162.14 g/mol. The compound is characterized by its three chiral centers, which contribute to its optical activity. This stereochemistry is significant in both its chemical behavior and potential biological applications.
This compound belongs to the class of dihydrofuran derivatives, which are known for their diverse biological activities. It is primarily sourced from synthetic methods in laboratory settings, with potential applications in medicinal chemistry and biochemistry. The compound's classification aligns with other similar furan derivatives that exhibit various functional properties.
The synthesis of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one can be accomplished through several methods:
Technical details indicate that the reactions may require careful control of conditions to avoid undesired side products, ensuring that the desired stereochemistry is maintained.
The molecular structure of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one can be represented using various structural formulas:
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m0/s1
CC1(C(C(OC1=O)CO)O)O
C[C@@]1([C@H]([C@@H](OC1=O)CO)O)O
These representations reflect the compound's stereochemistry and functional groups. The presence of hydroxyl groups contributes to its solubility and reactivity.
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one participates in various chemical reactions:
The outcomes of these reactions depend significantly on the conditions applied and the specific reagents used.
The mechanism of action for (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves interactions with biological targets at the molecular level:
Research into these mechanisms is ongoing to elucidate specific targets and pathways influenced by this compound.
Relevant data indicate that the compound's properties make it suitable for various applications in chemistry and biology.
The applications of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one are diverse:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3